molecular formula C12H8ClNO2 B1609938 1-Chloro-3-(4-nitrophenyl)benzene CAS No. 952-22-7

1-Chloro-3-(4-nitrophenyl)benzene

Cat. No. B1609938
CAS RN: 952-22-7
M. Wt: 233.65 g/mol
InChI Key: KUKNPNHETDDFSQ-UHFFFAOYSA-N
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Description

1-Chloro-3-(4-nitrophenyl)benzene is a chemical compound with the molecular formula C12H8ClNO21. It has a molecular weight of 233.65 g/mol1. The IUPAC name for this compound is 1-chloro-3-(4-nitrophenyl)benzene1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 1-Chloro-3-(4-nitrophenyl)benzene. However, there are general methods for the synthesis of chloronitrobenzenes that might be applicable2345.



Molecular Structure Analysis

The molecular structure of 1-Chloro-3-(4-nitrophenyl)benzene consists of a benzene ring with a chlorine atom and another benzene ring attached to it. The second benzene ring has a nitro group attached1. The InChI key for this compound is KUKNPNHETDDFSQ-UHFFFAOYSA-N1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 1-Chloro-3-(4-nitrophenyl)benzene. However, nitrobenzenes are generally reactive and can undergo various chemical transformations.



Physical And Chemical Properties Analysis

1-Chloro-3-(4-nitrophenyl)benzene has a molecular weight of 233.65 g/mol and a complexity of 2461. It has a topological polar surface area of 45.8 Ų and a heavy atom count of 161. The compound is covalently-bonded and is canonicalized1.


Scientific Research Applications

Application in Photophysical Studies

  • Scientific Field: Chemistry, specifically photophysical studies .
  • Summary of the Application: 1-Chloro-3-(4-nitrophenyl)benzene is used in the synthesis of triferrocenyl-substituted 1,3,5-triphenylbenzene, a cyan-light emitting molecule .
  • Methods of Application: The synthesis path to obtain the target compound included the imine bond formation reaction between ferrocenecarboxaldehyde and the resultant 1,3,5-tris(4-aminophenyl)benzene .
  • Results or Outcomes: The synthesized molecule showed aggregation-induced enhanced emission (AIEE) feature that boosts its fluorescence quantum yield from 13% up to 74% .

Application in Biological Studies

  • Scientific Field: Biology, specifically antiviral research .
  • Summary of the Application: 1-Chloro-3-(4-nitrophenyl)benzene is used in the synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which have been reported as antiviral agents .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: One of the tested compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Application in Industrial Chemicals

  • Scientific Field: Industrial Chemistry .
  • Summary of the Application: 1-Chloro-3-(4-nitrophenyl)benzene is used as a precursor for the synthesis of agricultural chemicals, including the herbicides nitrofen and fluoronitrofor, as well as antioxidants used in the rubber industry .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of these applications are the production of effective herbicides and antioxidants for industrial use .

Application in Nucleophilic Aromatic Substitution

  • Scientific Field: Organic Chemistry .
  • Summary of the Application: 1-Chloro-3-(4-nitrophenyl)benzene can undergo nucleophilic aromatic substitution reactions . This type of reaction involves the replacement of one of the substituents in an aromatic ring by a nucleophile .
  • Methods of Application: The reaction conditions and the structure of the aryl halide can dramatically change the reactivity of the aryl halide . For example, nucleophilic displacement becomes quite rapid when the aryl halide is activated by substitution with strongly electron-attracting groups such as NO2, and when very strongly basic nucleophilic reagents are used .
  • Results or Outcomes: The outcomes of these applications are the production of various substituted aromatic compounds .

Application in Antiviral Research

  • Scientific Field: Medicinal Chemistry .
  • Summary of the Application: 1-Chloro-3-(4-nitrophenyl)benzene is used in the synthesis of 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which have been reported as antiviral agents .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide (2), 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (3), 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide (4), and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (5) are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Application in Anti-Inflammatory Research

  • Scientific Field: Medicinal Chemistry .
  • Summary of the Application: 1-Chloro-3-(4-nitrophenyl)benzene is used in the synthesis of 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine, which have been reported as anti-inflammatory agents .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine showed 87.4 and 88.2% inflammation inhibition using paw edema, 78.5 and 76.6% inhibition of acetic acid-induced writhings .

Safety And Hazards

Specific safety and hazard information for 1-Chloro-3-(4-nitrophenyl)benzene is not readily available. However, like many chemicals, it should be handled with care to avoid contact with skin, eyes, or clothing, and inhalation or ingestion should be avoided67.


Future Directions

The future directions for 1-Chloro-3-(4-nitrophenyl)benzene are not clear as it depends on its applications and the results of further research. However, given its molecular structure, it could potentially be used in the synthesis of other complex organic compounds8.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

1-chloro-3-(4-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKNPNHETDDFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466927
Record name 1-Chloro-3-(4-nitrophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-(4-nitrophenyl)benzene

CAS RN

952-22-7
Record name 1-Chloro-3-(4-nitrophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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